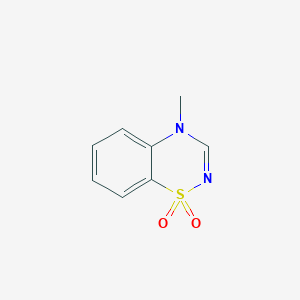

4-méthyl-4H-1λ6,2,4-benzothiadiazine-1,1-dione

Vue d'ensemble

Description

4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . It has important applications in drug development and research . For example, compounds containing this skeleton have anti-inflammatory, antibacterial, hair growth stimulating properties, and more .

Synthesis Analysis

The synthesis of 4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves a [2+2] successive reaction process of cyclization/decarbonation/sulfonylation . This process is characterized by heating an aprotic solvent as a reaction medium, mixing N-aryl amide with chlorosulfonyl isocyanate . The synthesis method is reported to have low cost, no toxicity, and high synthesis efficiency .Molecular Structure Analysis

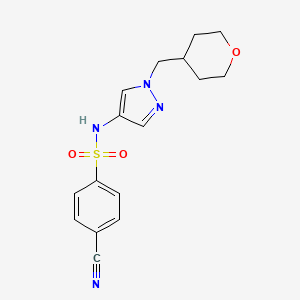

The molecular formula of 4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is C8H8N2O2S . Its average mass is 196.226 Da and its monoisotopic mass is 196.030655 Da .Chemical Reactions Analysis

In the synthesis of compounds containing the 1,2,4-benzothiadiazine-1,1-dioxide skeleton, a ring closure reaction is a key step . The literature reports that the main methods for synthesizing the compounds involve cyclization with trimethyl orthoacetate, using the aldehyde to close the ring, and high-temperature (200 ℃) ring closure .Applications De Recherche Scientifique

Modulation du récepteur AMPA

Le récepteur AMPA, un sous-type de récepteurs du glutamate, joue un rôle crucial dans la transmission synaptique. Certains dérivés de la 1,2,4-benzothiadiazine-1,1-dioxyde agissent comme modulateurs des récepteurs AMPA. Comprendre leur impact sur la fonction neuronale pourrait avoir des implications pour les troubles neurologiques.

En résumé, le système cyclique de la 1,2,4-benzothiadiazine-1,1-dioxyde est prometteur dans divers domaines thérapeutiques. Les chercheurs continuent d’explorer son potentiel, et des études futures pourraient révéler des applications supplémentaires. Si vous souhaitez des références plus détaillées, n’hésitez pas à explorer la littérature citée dans les articles suivants : . 😊

Mécanisme D'action

Target of Action

The primary targets of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide are KATP channels and AMPA receptors . These targets play a crucial role in regulating insulin release and neurotransmission, respectively .

Mode of Action

4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide interacts with its targets by binding to specific sites on the KATP channels and AMPA receptors . This binding results in the activation of KATP channels and modulation of AMPA receptors, leading to changes in insulin release and neurotransmission .

Biochemical Pathways

The activation of KATP channels and modulation of AMPA receptors by 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide affects the insulin signaling pathway and glutamatergic neurotransmission . These changes can have downstream effects on glucose metabolism and synaptic plasticity .

Pharmacokinetics

The compound’s molecular weight (27513 ) suggests that it may have good oral bioavailability.

Result of Action

The molecular and cellular effects of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide’s action include enhanced insulin release and altered neurotransmission . These effects can potentially influence metabolic processes and neuronal communication .

Orientations Futures

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which 4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide belongs, has been the subject of ongoing research due to its wide range of pharmacological activities . Future research may focus on exploring new therapeutic activities and optimizing the synthesis process .

Analyse Biochimique

Biochemical Properties

4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to modulate the activity of KATP channels, which are critical in regulating cellular energy homeostasis . Additionally, it interacts with AMPA receptors, affecting synaptic transmission and plasticity . These interactions highlight the compound’s potential in modulating biochemical pathways related to energy metabolism and neurotransmission.

Cellular Effects

The effects of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance . Furthermore, it affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in diseases characterized by dysregulated cell signaling and metabolism.

Molecular Mechanism

At the molecular level, 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . For instance, its interaction with KATP channels involves binding to the sulfonylurea receptor subunit, leading to channel modulation . Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers . These molecular mechanisms provide insights into how the compound can be harnessed for therapeutic purposes.

Temporal Effects in Laboratory Settings

The stability and effects of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s potential in long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione vary with dosage. At lower doses, the compound can exert beneficial effects, such as enhancing insulin sensitivity and reducing blood pressure . At higher doses, it may cause adverse effects, including toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its biotransformation . The compound can also affect metabolic flux by modulating key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by organic anion transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is influenced by targeting signals and post-translational modifications . The compound can localize to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . This subcellular localization is essential for understanding the precise mechanisms through which the compound influences cellular function.

Propriétés

IUPAC Name |

4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-10-6-9-13(11,12)8-5-3-2-4-7(8)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMOILWTJHUYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NS(=O)(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2597476.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2597478.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2597479.png)

![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2597490.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2597492.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2597497.png)